天冬酰胺甲酯

描述

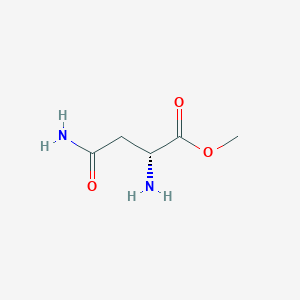

D-Asparagine methyl ester is a derivative of the amino acid asparagine. It is characterized by the presence of a methyl ester group attached to the carboxyl group of the asparagine molecule. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.

科学研究应用

Biochemical Research Applications

1.1 Neurotransmission and Neuroprotection

D-Asparagine methyl ester has been studied for its role in neurotransmission, particularly in the context of N-methyl-D-aspartate (NMDA) receptors. Research indicates that D-aspartate, a related compound, plays a crucial role in NMDA receptor-mediated neurotransmission, which is essential for learning and memory processes. The methyl ester form may enhance the bioavailability of D-asparagine in biological systems, making it a valuable tool for studying synaptic plasticity and neuroprotection .

1.2 Analytical Chemistry

The compound is utilized in analytical methodologies to quantify D-Aspartate levels in biological samples. Techniques such as chiral liquid chromatography coupled with mass spectrometry (LC-MS/MS) have been developed to measure free D-Aspartate and its derivatives accurately. These methods are crucial for understanding the physiological roles of D-asparagine and its impact on various neurological conditions .

Therapeutic Applications

2.1 Cancer Treatment

D-Asparagine methyl ester has potential therapeutic implications in oncology. Asparagine synthetase is an enzyme that synthesizes asparagine from aspartate; tumors with low asparagine synthetase activity are sensitive to asparaginase therapy, which depletes asparagine levels in the bloodstream. Research suggests that manipulating D-asparagine levels may enhance the efficacy of such treatments by targeting metabolic pathways critical for tumor growth .

2.2 Neurological Disorders

Given its involvement in neurotransmission, D-asparagine methyl ester may also have applications in treating neurological disorders. Its ability to modulate NMDA receptor activity could be beneficial in conditions like schizophrenia, where altered levels of D-aspartate have been observed . Further studies are needed to explore its therapeutic potential fully.

Industrial Applications

3.1 Synthesis of Amino Acids

D-Asparagine methyl ester serves as an intermediate in the synthesis of other amino acids and peptides. Its chemical properties facilitate various reactions that are essential for producing biologically active compounds used in pharmaceuticals and nutraceuticals .

3.2 Food Industry

In the food industry, derivatives of aspartic acid, including D-asparagine methyl ester, are investigated for their roles as flavor enhancers and nutritional supplements. Their ability to influence protein solubility can improve food texture and taste profiles .

Table 1: Summary of Key Research Findings on D-Asparagine Methyl Ester

作用机制

Target of Action

D-Asparagine methyl ester is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . Therefore, the primary targets of D-Asparagine methyl ester are likely to be similar to those of D-Asparagine, which include asparagine synthase and other enzymes involved in asparagine metabolism .

Mode of Action

Asparagine synthase, for instance, catalyzes the synthesis of asparagine from aspartic acid and ammonia . D-Asparagine methyl ester, due to its structural similarity to D-Asparagine, could potentially interact with this enzyme and other components of the asparagine metabolic pathway.

Biochemical Pathways

D-Asparagine methyl ester is likely to affect the asparagine metabolic pathway. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyzes asparagine to aspartate . The downstream effects of these reactions include the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of d-asparagine, from which d-asparagine methyl ester is derived, are known to some extent . The bioavailability of D-Asparagine methyl ester would be influenced by these properties, as well as by its chemical modifications.

Result of Action

D-Asparagine is known to play a vital role in the metabolic control of cell functions in nerve and brain tissue . Therefore, D-Asparagine methyl ester could potentially have similar effects.

Action Environment

The action, efficacy, and stability of D-Asparagine methyl ester are likely to be influenced by various environmental factors. For instance, its water solubility suggests that it could be affected by the hydration status of the body. Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action.

生化分析

Biochemical Properties

D-Asparagine Methyl Ester interacts with various enzymes, proteins, and other biomolecules. For instance, it is highly active with L-Asp beta-methyl ester . It also has catalytic activity toward beta-aspartyl dipeptides and their methyl esters .

Cellular Effects

Asparagine, from which D-Asparagine Methyl Ester is derived, plays a vital role in the development of cancer cells . Asparagine is considered a semi-essential amino acid, and its limitation is often considered as an anti-cancer strategy .

Molecular Mechanism

The precise molecular mechanism of D-Asparagine Methyl Ester is not well-documented. Asparagine, from which it is derived, is involved in several metabolic pathways. Two enzymes are involved in asparagine metabolism: asparagine synthase, which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyses asparagine to aspartate .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of D-Asparagine Methyl Ester in laboratory settings. Manipulating asparagine biosynthesis and degradation, from which D-Asparagine Methyl Ester is derived, can alter seed development and composition .

Metabolic Pathways

D-Asparagine Methyl Ester is involved in the metabolic pathways of asparagine. Asparagine is a central intermediate in amino acid metabolism and an important form of stored or transported nitrogen in higher plants . Most of the genes and enzymes involved in asparagine metabolism have been identified and characterized .

Transport and Distribution

Asparagine, from which it is derived, acts as a major form of nitrogen storage and transport to sink tissues .

Subcellular Localization

Asparagine, from which it is derived, is involved in various cellular functions and processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Asparagine methyl ester typically involves the esterification of D-asparagine. One common method is the reaction of D-asparagine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of D-Asparagine methyl ester can be scaled up using similar esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

化学反应分析

Types of Reactions: D-Asparagine methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted asparagine derivatives.

相似化合物的比较

L-Asparagine methyl ester: Similar in structure but differs in the stereochemistry of the asparagine moiety.

N-Methyl-D-asparagine: Contains a methyl group on the nitrogen atom instead of the ester group.

D-Asparagine ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: D-Asparagine methyl ester is unique due to its specific stereochemistry and the presence of the methyl ester group. This combination of features makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.

生物活性

D-Asparagine methyl ester (DAME) is a derivative of the amino acid D-asparagine, which has garnered attention for its biological activity, particularly in neurological research and cellular processes. This article explores the biological activity of DAME, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

D-Asparagine methyl ester is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 2756570

This compound is a methyl ester of D-asparagine, which modifies its solubility and biological interactions compared to its parent amino acid.

Neurotransmission and NMDA Receptor Modulation

D-asparagine and its derivatives, including DAME, play significant roles in neurotransmission. D-asparagine is known to modulate the N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity and memory formation. Research indicates that D-asparagine enhances the release of L-glutamate, an excitatory neurotransmitter, thereby influencing neuronal communication and plasticity .

Role in Brain Development

Studies have shown that D-asparagine levels are particularly high during brain development. This elevation is believed to support neurogenesis and synaptic formation. As individuals age, D-asparagine levels decline, which may correlate with neurodegenerative processes .

Potential Therapeutic Applications

The modulation of NMDA receptors by D-asparagine methyl ester suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer's disease. For instance, low levels of D-asparagine have been associated with schizophrenia, indicating that enhancing its availability could mitigate symptoms .

Study on Neurotransmission

A study conducted on mouse brain tissues demonstrated that free D-asparagine significantly influences NMDA receptor-mediated neurotransmission. The researchers utilized chiral liquid chromatography coupled with mass spectrometry to quantify levels of D-asparagine and its derivatives in brain samples. They found that alterations in D-asparagine levels could be linked to neurodegenerative diseases .

Methylation Effects

Research has also explored the methylation of aspartyl residues in proteins, including those modified by D-asparagine methyl ester. Methylation at these sites has been shown to affect protein function and stability, indicating a broader role for DAME in cellular signaling pathways .

Data Table: Biological Activities of D-Asparagine Methyl Ester

属性

IUPAC Name |

methyl (2R)-2,4-diamino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBUDPXCXXQEOU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373425 | |

| Record name | D-Asparagine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108258-31-7 | |

| Record name | D-Asparagine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。